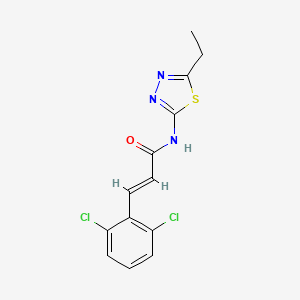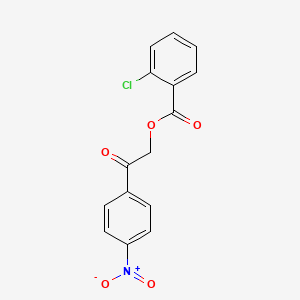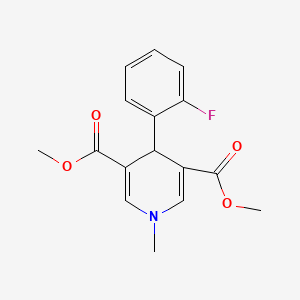![molecular formula C22H30N2O3 B5632361 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine](/img/structure/B5632361.png)
1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic chemicals known for their complex molecular structures, involving cyclopropylcarbonyl and piperidinyl groups. Research in this area focuses on understanding the synthesis pathways, molecular configurations, and the properties these molecules exhibit.
Synthesis Analysis
Synthesis pathways for compounds involving piperidine derivatives have been extensively studied. For instance, efficient synthesis methods for piperidine derivatives, including the use of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, have been developed to prepare starting piperidine derivatives efficiently (Okitsu, Suzuki, & Kobayashi, 2001). Such methodologies are crucial for synthesizing complex piperidine-based compounds, indicating potential pathways for the synthesis of "1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine".
Molecular Structure Analysis
The molecular structure of piperidine derivatives reveals significant insights into their chemical behavior. For example, studies on crystal structures provide details on the molecular arrangement and intermolecular interactions within these compounds. The crystal structure of a related adduct showcases dihedral angles and intermolecular hydrogen bonds, offering a perspective on the structural analysis of complex piperidine compounds (Revathi et al., 2015).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, highlighting their reactivity and chemical properties. The palladium-catalyzed aminocarbonylation of alkoxycarbonylpiperidines serves as a notable example, illustrating the compounds' ability to participate in complex chemical transformations and their potential utility in synthetic chemistry (Takács et al., 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various conditions. Research on the crystal structure of related compounds provides valuable data on their physical attributes, aiding in the comprehension of how such properties influence their application in different fields (Zárate et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of piperidine derivatives in chemical syntheses and applications. Studies focused on the synthesis and reactions of piperidine analogues offer insights into the chemical behavior and properties of these molecules (Miyamoto et al., 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-methoxy-4-phenylpiperidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-22(19-5-3-2-4-6-19)11-15-24(16-12-22)21(26)18-9-13-23(14-10-18)20(25)17-7-8-17/h2-6,17-18H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDWCLBQRCNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide](/img/structure/B5632280.png)
![4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5632281.png)
![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(4-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5632282.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)
![3-cyclopropyl-1-(2-phenylethyl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5632287.png)
![2-cyclopropyl-8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632289.png)
![(4S)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632304.png)


![1-(pyridazin-4-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5632330.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5632354.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5632370.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632374.png)